Thiophen-2-yl(o-tolyl)methanone
Overview
Description
Thiophen-2-yl(o-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a thiophene ring and a tolyl group connected by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophen-2-yl(o-tolyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, thiophene is reacted with o-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of thiophene is coupled with o-tolyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often require optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Thiophen-2-yl(o-tolyl)methanone has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the design of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of thiophen-2-yl(o-tolyl)methanone depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Thiophen-2-yl(o-tolyl)methanone can be compared with other aromatic ketones and thiophene derivatives:
Benzophenone: Similar in structure but lacks the thiophene ring, resulting in different electronic properties.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of a methanone bridge, leading to different reactivity.
Tolylthiophene: Lacks the carbonyl group, affecting its chemical behavior and applications.
This compound is unique due to the presence of both the thiophene ring and the methanone bridge, which confer distinct electronic and chemical properties.
Properties
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSXNNHYZFXSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.